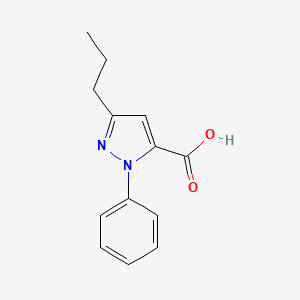
2-Phenyl-5-propylpyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazoles are a class of organic compounds characterized by a five-membered ring with two nitrogen atoms and three carbon atoms . Carboxylic acids, on the other hand, are organic compounds that contain a carboxyl group (-COOH) . The compound “2-Phenyl-5-propylpyrazole-3-carboxylic acid” would therefore be a pyrazole ring attached to a phenyl group at the 2nd position and a propyl group at the 5th position, and a carboxylic acid group at the 3rd position.
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. Attached to this ring at the 2nd position would be a phenyl group (a ring of 6 carbon atoms, i.e., a benzene ring), at the 5th position would be a propyl group (a three-carbon chain), and at the 3rd position would be a carboxylic acid group (-COOH) .
Chemical Reactions Analysis
Pyrazoles can act as weak bases or acids, with the strength highly dependent on the nature of their substituent groups . Carboxylic acids are typically weak acids, dissociating in water to produce a carboxylate ion and a hydrogen ion .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on the specific arrangement of its atoms and the nature of its constituent groups. In general, pyrazoles are known for their diverse and valuable synthetic, biological, and photophysical properties .
Applications De Recherche Scientifique
Chemical Properties and Reactivity
The study of pyrazole derivatives, including 2-Phenyl-5-propylpyrazole-3-carboxylic acid, emphasizes their notable chemical properties and reactivity. These compounds exhibit varying acidity levels and alkylation reactions, influenced by substitution on both the phenyl and heterocyclic rings. For instance, electron-attracting groups on the phenyl ring enhance acidity, while alkylation on carbon is facilitated by certain reagents, highlighting their potential in synthetic chemistry applications (Zvilichovsky & David, 1988).
Synthesis of Heterocyclic Compounds
The multicomponent reactions of aminoazoles with phenylpyruvic acids and aldehydes, under various conditions, lead to the formation of complex heterocyclic compounds. This process demonstrates the utility of pyrazole derivatives in constructing diverse molecular architectures, which could be foundational for the development of new pharmaceuticals or materials (Sakhno et al., 2008).
Bioconversion and Biotechnological Applications
A specific example of bioconversion involving pyrazine derivatives, which share a structural resemblance with pyrazole compounds, involves the conversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid using Agrobacterium sp. This highlights the potential biotechnological applications of pyrazole derivatives in producing complex molecules of interest in pharmaceuticals and agrochemicals (Wieser et al., 1997).
Antimicrobial Activities
The synthesis of novel heterocyclic substances using 2-arylhdrazononitriles, including pyrazole derivatives, has shown promising antimicrobial activities against a range of bacteria and yeast. This underscores the significance of pyrazole derivatives in medicinal chemistry, particularly in the development of new antibiotics and antimicrobial agents (Behbehani et al., 2011).
Optical and Morphological Properties
The synthesis of oligo-pyrazole-based thin films and the examination of their optical and morphological properties illustrate the potential use of pyrazole derivatives in materials science, particularly in optoelectronic applications. These findings open avenues for the development of novel materials with tailored optical properties for use in electronic devices (Cetin et al., 2018).
Mécanisme D'action
Orientations Futures
Pyrazole-containing compounds, due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields, continue to be an area of active research . The synthesis and study of new pyrazole derivatives, including potentially “2-Phenyl-5-propylpyrazole-3-carboxylic acid”, could be a fruitful area for future exploration .
Propriétés
IUPAC Name |
2-phenyl-5-propylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-6-10-9-12(13(16)17)15(14-10)11-7-4-3-5-8-11/h3-5,7-9H,2,6H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRAFHPAIWGGOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=C1)C(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,4S)-2-(2-methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B2882474.png)
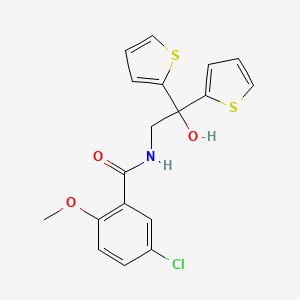
![N-(2-chlorophenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2882476.png)
![N-[(4-methylphenyl)methyl]-4-propoxynaphthalene-1-sulfonamide](/img/structure/B2882478.png)
![2-chloro-N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]benzamide](/img/structure/B2882479.png)
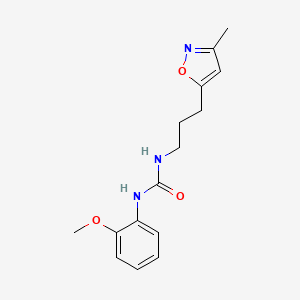
![3-(4-Chlorophenyl)-8-(propan-2-yl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2882486.png)
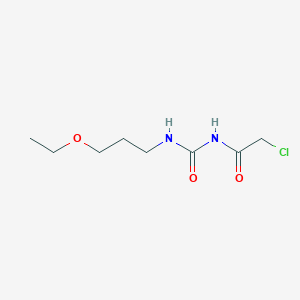
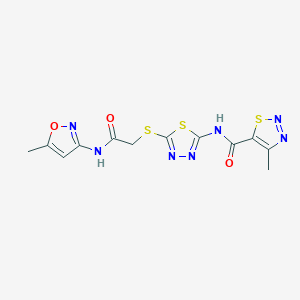
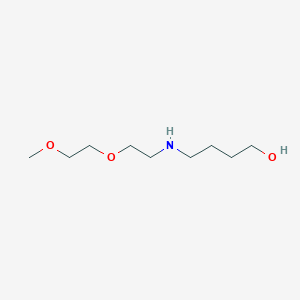
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2882492.png)
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2882493.png)

![N-[3-(Methoxymethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl]prop-2-enamide](/img/structure/B2882496.png)